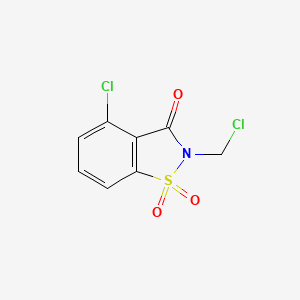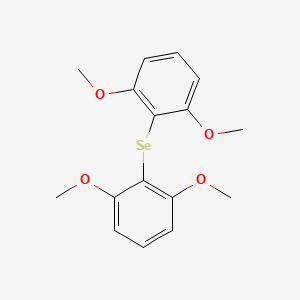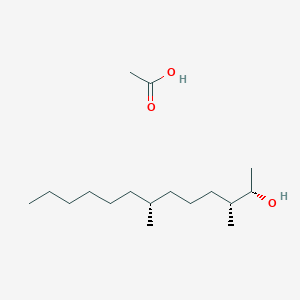![molecular formula C48H40O4P2 B14265815 Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)- CAS No. 157247-92-2](/img/structure/B14265815.png)
Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- is a complex organophosphorus compound It is characterized by its unique structure, which includes a binaphthalene backbone and two bis(4-methoxyphenyl) groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are crucial to achieving high yields and purity. The scalability of the Grignard reaction makes it suitable for industrial applications.
化学反応の分析
Types of Reactions
Phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the formation of phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: This compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines. These products have various applications in catalysis and material science.
科学的研究の応用
Phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and homogeneous catalysis.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
作用機序
The mechanism by which phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes, including hydrogenation and cross-coupling reactions. The molecular targets include transition metals like palladium and rhodium, which are commonly used in catalytic cycles .
類似化合物との比較
Similar Compounds
Tris(4-methoxyphenyl)phosphine: This compound has a similar structure but with three methoxyphenyl groups instead of two.
Bis(4-methoxyphenyl)phosphine oxide: This is an oxidized form of the compound with similar applications in catalysis.
Uniqueness
Phosphine, [1,1’-binaphthalene]-2,2’-diylbis[bis(4-methoxyphenyl)- is unique due to its binaphthalene backbone, which imparts specific steric and electronic properties. These properties enhance its effectiveness as a ligand in asymmetric synthesis and other catalytic processes .
特性
CAS番号 |
157247-92-2 |
|---|---|
分子式 |
C48H40O4P2 |
分子量 |
742.8 g/mol |
IUPAC名 |
[1-[2-bis(4-methoxyphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C48H40O4P2/c1-49-35-15-23-39(24-16-35)53(40-25-17-36(50-2)18-26-40)45-31-13-33-9-5-7-11-43(33)47(45)48-44-12-8-6-10-34(44)14-32-46(48)54(41-27-19-37(51-3)20-28-41)42-29-21-38(52-4)22-30-42/h5-32H,1-4H3 |
InChIキー |
VEYRFPIBBZGJTR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


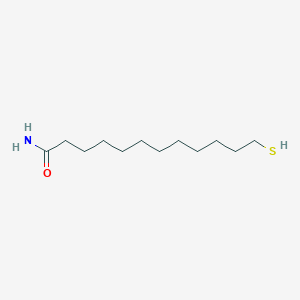
![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)
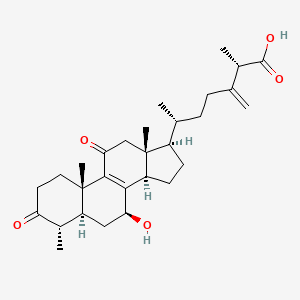

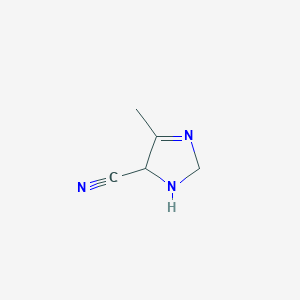
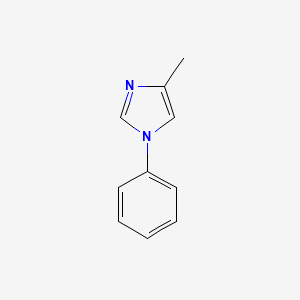
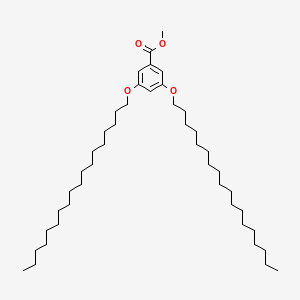
![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)

![Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-](/img/structure/B14265770.png)
